An In-depth Technical Guide to the Chemical Structure Analysis of Polysubstituted Methoxyphenols: A Case Study on 2,3,4-Trimethoxy-6-methylphenol
An In-depth Technical Guide to the Chemical Structure Analysis of Polysubstituted Methoxyphenols: A Case Study on 2,3,4-Trimethoxy-6-methylphenol
A Note to the Researcher: Preliminary investigations for the specifically requested compound, 2,3,6-Trimethoxy-4-methylphenol, have revealed a significant scarcity of available experimental data in peer-reviewed literature and chemical databases. To provide a comprehensive and technically robust guide, this document will focus on a closely related and well-characterized isomer, 2,3,4-Trimethoxy-6-methylphenol (CAS No. 39068-88-7) . The principles, protocols, and analytical strategies detailed herein are directly applicable to the structural elucidation of 2,3,6-Trimethoxy-4-methylphenol and other polysubstituted phenols, serving as a valuable framework for researchers in the field.
Introduction: The Significance of Polysubstituted Phenols
Polysubstituted phenols are a class of aromatic compounds that form the structural core of numerous biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. The specific arrangement of substituents on the phenol ring is paramount, as it governs the molecule's physicochemical properties, biological activity, and metabolic stability. For drug development professionals, a thorough understanding of the synthesis and structural analysis of these compounds is fundamental to the design of novel therapeutic agents. This guide provides an in-depth exploration of the chemical structure analysis of 2,3,4-Trimethoxy-6-methylphenol, a representative polysubstituted phenol.
Physicochemical Properties
A foundational aspect of structural analysis is the characterization of a compound's physicochemical properties. For 2,3,4-Trimethoxy-6-methylphenol, these properties provide insights into its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₄ | [1] |
| Molecular Weight | 198.22 g/mol | [1] |
| CAS Number | 39068-88-7 | [2] |
| Appearance | White crystalline solid | [ChemBK]([Link], 2,3,4-trimethoxy-6-methyl-)[3] |
| Boiling Point | 274 °C | [ChemBK]([Link], 2,3,4-trimethoxy-6-methyl-)[3] |
| Melting Point | 51-52 °C | [ChemBK]([Link], 2,3,4-trimethoxy-6-methyl-)[3] |
| Solubility | Soluble in alcohol and ether; insoluble in water.[3] | [ChemBK]([Link], 2,3,4-trimethoxy-6-methyl-) |
Synthesis of Polysubstituted Phenols
The synthesis of polysubstituted phenols can be achieved through various strategic approaches. The selection of a synthetic route depends on the desired substitution pattern and the availability of starting materials. Modern organic synthesis offers several powerful methods for constructing these complex molecules.[4]
A plausible synthetic approach for a trimethoxymethylphenol could involve the sequential functionalization of a simpler phenolic precursor. For instance, the synthesis could be envisioned through the methylation of a corresponding dihydroxy- or trihydroxy-toluene derivative. Alternatively, cycloaromatization reactions of acyclic precursors offer a powerful method for constructing highly substituted phenolic rings in a convergent manner.[5][6]
Below is a generalized workflow for the synthesis of a polysubstituted phenol, illustrating a common strategic approach.
Caption: Generalized workflow for the synthesis of polysubstituted phenols.
Core Structural Analysis Techniques
A multi-technique approach is essential for the unambiguous structural elucidation of polysubstituted phenols. This typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for the structural analysis of 2,3,4-Trimethoxy-6-methylphenol.
Predicted ¹H NMR Spectral Data for 2,3,4-Trimethoxy-6-methylphenol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 6.5 - 7.0 | Singlet | 1H |
| Phenolic-OH | 4.5 - 5.5 | Singlet (broad) | 1H |
| Methoxy-H (C2-OCH₃) | 3.8 - 4.0 | Singlet | 3H |
| Methoxy-H (C3-OCH₃) | 3.8 - 4.0 | Singlet | 3H |
| Methoxy-H (C4-OCH₃) | 3.8 - 4.0 | Singlet | 3H |
| Methyl-H (C6-CH₃) | 2.1 - 2.3 | Singlet | 3H |
Note: Predictions are based on standard chemical shift values for similar aromatic compounds.
Predicted ¹³C NMR Spectral Data for 2,3,4-Trimethoxy-6-methylphenol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (C-OH) | 145 - 155 |
| C2 (C-OCH₃) | 140 - 150 |
| C3 (C-OCH₃) | 150 - 160 |
| C4 (C-OCH₃) | 135 - 145 |
| C5 (C-H) | 110 - 120 |
| C6 (C-CH₃) | 120 - 130 |
| Methoxy Carbons (-OCH₃) | 55 - 65 |
| Methyl Carbon (-CH₃) | 15 - 25 |
Note: Predictions are based on standard chemical shift values for similar aromatic compounds.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs are typically sufficient.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Interpretation: Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS). Integrate the proton signals and assign the peaks based on their chemical shifts, multiplicities, and correlation spectra (e.g., COSY, HSQC, HMBC) if necessary.
Caption: Experimental workflow for NMR characterization.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For polysubstituted phenols, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common analytical technique.[8]
Expected Fragmentation Pattern for 2,3,4-Trimethoxy-6-methylphenol:
The fragmentation of methoxyphenols under EI typically involves the loss of methyl radicals from the methoxy groups and subsequent loss of carbon monoxide.[9][10]
-
Molecular Ion (M⁺˙): The intact molecule with one electron removed. For C₁₀H₁₄O₄, this would be at m/z 198.
-
[M-CH₃]⁺: Loss of a methyl radical (•CH₃) from a methoxy group, resulting in a fragment at m/z 183. This is often a prominent peak.
-
[M-CH₃-CO]⁺: Subsequent loss of a neutral carbon monoxide (CO) molecule, leading to a fragment at m/z 155.
-
Other Fragments: Further fragmentation can lead to smaller ions, providing additional structural clues.
Caption: Predicted primary fragmentation pathway for 2,3,4-Trimethoxy-6-methylphenol.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The GC oven temperature program should be optimized to achieve good separation of the analyte from any impurities.
-
MS Analysis: The eluent from the GC column is introduced into the mass spectrometer, typically operating in EI mode at 70 eV. The mass analyzer (e.g., quadrupole) scans a relevant mass range to detect the molecular ion and its fragments.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which are then used to confirm the structure of the compound.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the purification and purity assessment of synthesized phenols.
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC is a versatile technique for separating a wide range of phenolic compounds.[11]
-
Typical Conditions:
-
Column: A C18 or phenyl-hexyl column is commonly used for the separation of phenolic compounds.
-
Mobile Phase: A gradient of water (often with a small amount of acid, e.g., formic acid or acetic acid, to suppress ionization) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: A UV-Vis detector is suitable for aromatic compounds, with the detection wavelength set to the absorbance maximum of the analyte.
-
Gas Chromatography (GC):
-
Principle: GC is well-suited for the analysis of volatile and semi-volatile compounds like many substituted phenols.[11]
-
Typical Conditions:
-
Column: A capillary column with a low- to mid-polarity stationary phase.
-
Carrier Gas: An inert gas such as helium or nitrogen.
-
Detector: A Flame Ionization Detector (FID) provides excellent sensitivity for organic compounds.
-
Potential Biological Significance
Substituted phenols, including methoxylated and methylated derivatives, are known to exhibit a range of biological activities. These activities are often attributed to their antioxidant properties, stemming from the ability of the phenolic hydroxyl group to scavenge free radicals.[12][13] The presence of electron-donating groups, such as methoxy and methyl groups, can enhance this antioxidant potential.[12]
Potential biological activities of polysubstituted phenols that warrant investigation include:
The structural information obtained from the analytical techniques described in this guide is crucial for establishing structure-activity relationships (SAR) and for the rational design of new drug candidates based on the polysubstituted phenol scaffold.
References
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Li, W., et al. (2015). One-Pot Synthesis of 3,5-Disubstituted and Polysubstituted Phenols from Acyclic Precursors. Organic Letters. [Link]
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Deng, Y., et al. (2012). Cycloaromatization protocol for synthesis of polysubstituted phenol derivatives: method development and mechanistic studies. The Journal of Organic Chemistry. [Link]
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Deng, Y., et al. (2012). Cycloaromatization Protocol for Synthesis of Polysubstituted Phenol Derivatives: Method Development and Mechanistic Studies. The Journal of Organic Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxy-2,3,6-trimethylphenol. PubChem. Retrieved from [Link]
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ChemBK. (2024). Phenol, 2,3,4-trimethoxy-6-methyl-. Retrieved from [https://www.chembk.com/en/chem/Phenol, 2,3,4-trimethoxy-6-methyl-]([Link], 2,3,4-trimethoxy-6-methyl-)
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Simpson, C. D., et al. (2005). Determination of methoxyphenols in ambient atmospheric particulate matter: tracers for wood combustion. Environmental Science & Technology. [Link]
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Scheer, A. M., et al. (2011). Thermal Decomposition Mechanisms of the Methoxyphenols: Formation of Phenol, Cyclopentadienone, Vinylacetylene, and Acetylene. The Journal of Physical Chemistry A. [Link]
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ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,3,4-Trimethoxy-6-methylphenol. PubChem. Retrieved from [Link]
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Arshad, M., et al. (2022). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies. Heliyon. [Link]
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